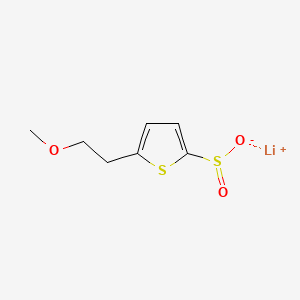![molecular formula C20H20ClNO3 B6610320 benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2763755-80-0](/img/structure/B6610320.png)
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a type of carbamate ester, which is a derivative of the carbamic acid. It is a colorless, crystalline solid that is soluble in most organic solvents. It is primarily used as a reagent for the synthesis of other compounds. It is also used in some scientific research applications, as it has a wide range of biochemical and physiological effects. 1.1]hexan-4-yl]carbamate.
Applications De Recherche Scientifique
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has a wide range of scientific applications, including use in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of the pharmacological effects of certain compounds, as well as in the study of the structure-activity relationships of drugs.
Mécanisme D'action
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It is also known to bind to certain proteins and receptors, and to act as an agonist or antagonist of certain biochemical pathways.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of certain hormones, such as glucagon and insulin. In addition, it has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also relatively non-toxic, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it has a relatively short shelf life. In addition, it can be difficult to obtain in large quantities.
Orientations Futures
The use of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate in scientific research is still relatively new, and there are many potential future directions for research. These include further studies into the mechanism of action and biochemical and physiological effects of this compound, as well as studies into its use as a drug development tool. In addition, future studies could investigate the use of this compound in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. Finally, further research could investigate the use of this compound in the study of the pharmacological effects of certain compounds, as well as the structure-activity relationships of drugs.
Méthodes De Synthèse
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is synthesized from benzyl bromide, 4-chlorobenzaldehyde, and potassium carbonate, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromide ion is replaced by the carbonate ion. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-19-12-20(13-19,17(25-19)15-7-9-16(21)10-8-15)22-18(23)24-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOCCQGAPXBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)